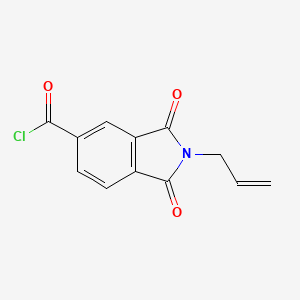
Cyclohexyl hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxylate group (-COO-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl hydrazinecarboxylate can be synthesized through the reaction of cyclohexylamine with hydrazinecarboxylate esters under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where cyclohexylamine and hydrazinecarboxylate esters are combined under optimized conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Cyclohexyl hydrazine derivatives.
Substitution: Substituted cyclohexyl hydrazinecarboxylates.
Aplicaciones Científicas De Investigación
Cyclohexyl hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclohexyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
Cyclohexyl hydrazinecarboxylate can be compared with other hydrazinecarboxylates and cycloalkyl derivatives:
Similar Compounds: Cyanoacetohydrazide, cyclohexylamine, and other hydrazine derivatives.
Uniqueness: this compound is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties compared to other hydrazinecarboxylates. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52709-31-6 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
cyclohexyl N-aminocarbamate |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) |
Clave InChI |
PPEXEULYDIACQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



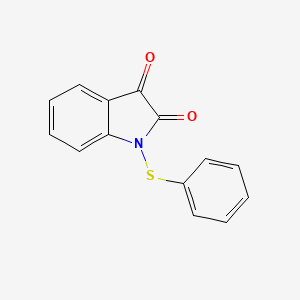
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
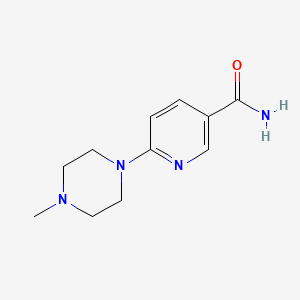
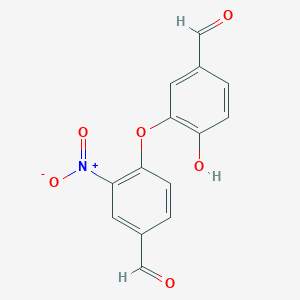
![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)

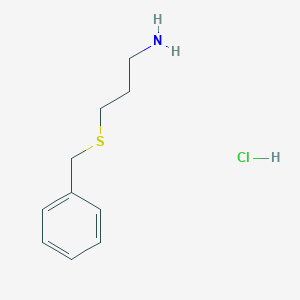
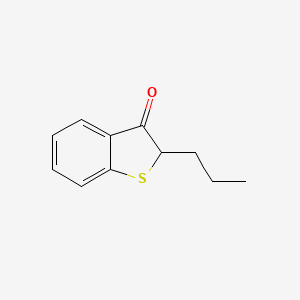
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
